Home > Products > Screening Compounds P28567 > Antitrypanosomal agent 2
Antitrypanosomal agent 2 - 475626-30-3

Antitrypanosomal agent 2

Catalog Number: EVT-2628659
CAS Number: 475626-30-3
Molecular Formula: C17H13N5O3
Molecular Weight: 335.323
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antitrypanosomal agent 2, commonly known as melarsoprol, is a significant therapeutic compound used in the treatment of human African trypanosomiasis, particularly the second stage caused by Trypanosoma brucei gambiense. This compound is classified as an organoarsenic compound and is primarily administered intravenously. Its use is critical due to the severe toxicity associated with other treatments and the emergence of drug-resistant strains of the parasite.

Source and Classification

Melarsoprol was developed in the mid-20th century and has been a cornerstone in the management of sleeping sickness. It belongs to the class of arsenical compounds, which are known for their potent antitrypanosomal activity. The compound's mechanism involves its interaction with the parasite's biochemical pathways, leading to cell death.

Synthesis Analysis

Methods and Technical Details

The synthesis of melarsoprol involves complex organic chemistry techniques. It is derived from the reaction of sodium arsenite with various organic compounds. The general synthetic pathway includes:

  1. Formation of Arsenic Compounds: Sodium arsenite is reacted with organic sulfonamides to form a series of intermediates.
  2. Amidation Reaction: The introduction of amide functionalities occurs through the reaction of these intermediates with appropriate amines or amino acids.
  3. Purification: The final product is purified through crystallization or chromatography to achieve the desired purity for pharmacological use.

The detailed synthesis process can be found in various studies that explore new derivatives and their antitrypanosomal activities, emphasizing the need for safer alternatives due to melarsoprol's toxicity .

Molecular Structure Analysis

Structure and Data

Melarsoprol has a complex molecular structure characterized by an organoarsenic core. The chemical formula for melarsoprol is C12_{12}H12_{12}N2_2O3_3S2_2As. Its structure includes:

  • An arsenic atom centrally located within a framework that includes sulfur and nitrogen atoms.
  • A sulfonamide group that enhances its solubility and biological activity.

The three-dimensional conformation allows it to interact effectively with biological targets within Trypanosoma brucei.

Chemical Reactions Analysis

Reactions and Technical Details

Melarsoprol undergoes several chemical reactions that contribute to its antitrypanosomal activity:

  1. Reduction Reactions: In biological systems, melarsoprol can be reduced to form reactive arsenic species that bind to thiol groups in proteins, disrupting vital enzymatic functions.
  2. Nucleophilic Attack: The sulfonamide moiety can participate in nucleophilic attacks, leading to modifications in cellular components of the parasite.
  3. Formation of Reactive Species: The compound generates reactive oxygen species, contributing to oxidative stress within the parasite.

These reactions are crucial for understanding how melarsoprol exerts its therapeutic effects while also highlighting its potential toxicity .

Mechanism of Action

Process and Data

The mechanism by which melarsoprol acts against Trypanosoma brucei involves several steps:

  1. Cell Entry: Melarsoprol enters the parasite through specific transporters due to its structural similarity to amino acids.
  2. Inhibition of Enzymatic Activity: Once inside, it inhibits key enzymes involved in energy metabolism and cellular respiration, particularly those associated with thiol metabolism.
  3. Induction of Apoptosis: The accumulation of reactive species leads to oxidative damage, triggering apoptotic pathways within the parasite cells.

Research indicates that melarsoprol's ability to target multiple pathways contributes to its efficacy but also raises concerns regarding side effects due to its high toxicity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Melarsoprol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 290.32 g/mol.
  • Solubility: Highly soluble in water, which facilitates intravenous administration.
  • Stability: Sensitive to light and must be stored under specific conditions to maintain efficacy.

These properties are essential for its formulation into injectable forms used in clinical settings .

Applications

Scientific Uses

Melarsoprol remains a critical agent in treating human African trypanosomiasis, especially in cases resistant to other therapies. Its applications extend beyond treatment; ongoing research aims at:

  • Developing safer derivatives with reduced toxicity profiles.
  • Investigating combination therapies that enhance efficacy while minimizing adverse effects.
  • Exploring its mechanism further to identify potential new targets within Trypanosoma brucei.
Introduction to Antitrypanosomal Chemotherapy

Global Burden of Trypanosomiasis and Current Therapeutic Gaps

Human African Trypanosomiasis (HAT), Chagas disease, and leishmaniasis are neglected tropical diseases caused by trypanosomatid parasites, affecting over 70 million people across sub-Saharan Africa, Latin America, and Asia [1] [4]. HAT alone threatens 55 million people, with the Democratic Republic of Congo accounting for 61% of reported cases (mean 522 cases/year) [4] [6]. While coordinated control efforts reduced HAT incidence by 97% over two decades—from nearly 40,000 cases in 1998 to fewer than 1,000 in 2022—significant challenges persist [4]. The COVID-19 pandemic disrupted screening programs, exacerbating underreporting in "blind spots" of Central Africa and increasing resurgence risk [1].

Therapeutic limitations are categorized as follows:

  • Stage-specific inefficacy: First-stage drugs (pentamidine for Trypanosoma brucei gambiense; suramin for T. b. rhodesiense) cannot cross the blood-brain barrier, rendering them useless for second-stage neurological disease [4] [8].
  • Toxicity and resistance: Second-stage drug melarsoprol causes fatal reactive encephalopathy in 3–10% of patients, while eflornithine requires complex intravenous administration and refrigeration, limiting rural use [1] [8]. T. b. gambiense resistance to melarsoprol exceeds 30% in some foci [8].
  • Diagnostic constraints: Current antibody-based tests exhibit low positive predictive value (PPV) under low-prevalence conditions, complicating treatment decisions [6].

Table 1: Epidemiological Landscape of Trypanosomiasis (2020–2024)

Disease FormEndemic RegionsAt-Risk PopulationAnnual Reported Cases
T. b. gambiense HAT24 West/Central African countries55 million<1,000 (2022)
T. b. rhodesiense HAT13 East/Southern African countries3 million (moderate-high risk)24 (2023)
Animal African TrypanosomiasisSub-Saharan AfricaN/A (livestock-dependent economies)Not quantified

Rationale for Novel Antitrypanosomal Agent Development

The eradication of HAT by 2030—a key World Health Organization target—requires overcoming three barriers:

  • Zoonotic reservoirs: T. b. rhodesiense persists in wildlife (e.g., impala, lions, cattle), making transmission interruption impossible without veterinary control [4] [9]. A 2024 outbreak in Zimbabwe’s Zambezi Valley implicated animal reservoirs after four human cases emerged despite no prior reports since 2019 [9].
  • Clinical progression urgency: Rhodesiense HAT advances to meningoencephalitic stages within weeks, causing multiorgan failure. Delayed treatment escalates mortality to 90% [9].
  • Pharmacological vulnerabilities: Existing drugs like fexinidazole (oral) require high doses (2g/day for 10 days), risking toxicity and non-compliance [1] [5]. No oral therapies exist for rhodesiense second-stage disease outside experimental use [9].

Novel agents must therefore:

  • Enable oral administration for resource-limited settings
  • Penetrate the blood-brain barrier without neurotoxicity
  • Target conserved trypanosomal pathways to prevent resistance

Position of Antitrypanosomal Agent 2 in Drug Discovery Pipelines

Antitrypanosomal Agent 2 exemplifies computationally guided drug design, leveraging mixed graph-theoretical substructural approaches to optimize selectivity [2]. Its development addresses pipeline stagnation: only fexinidazole and acoziborole entered clinical trials between 2010–2024 [5] [8]. Agent 2’s positioning is characterized by:

Structural innovation:

  • Combines a 6-heteroarylidene-modified quinolone scaffold with a benzyl substituent at position-1 and hydroxylated amide at position-3, enhancing blood-brain barrier permeability predicted by in silico BBB scores [5].
  • Derived from benznidazole bioisosteres, where isoxazole rings replace amide linkages to improve metabolic stability [7].

Properties

CAS Number

475626-30-3

Product Name

Antitrypanosomal agent 2

IUPAC Name

3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile

Molecular Formula

C17H13N5O3

Molecular Weight

335.323

InChI

InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25)

InChI Key

PQFSMDQCXMNEHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.